4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

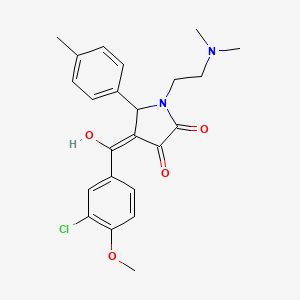

This compound is a 3-hydroxy-pyrrol-2-one derivative with a complex substitution pattern. Its structure features:

- 4-position: A 3-chloro-4-methoxybenzoyl moiety, combining electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.

- 5-position: A p-tolyl group (4-methylphenyl), contributing hydrophobicity and steric bulk.

The 3-hydroxy group at the 3-position enables tautomerism and metal coordination, common in bioactive pyrrolones.

Properties

IUPAC Name |

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4/c1-14-5-7-15(8-6-14)20-19(22(28)23(29)26(20)12-11-25(2)3)21(27)16-9-10-18(30-4)17(24)13-16/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJWXPATSGRIBU-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Benzoyl Group: This step involves the acylation of the pyrrole ring using 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine.

Attachment of the Dimethylaminoethyl Group: This can be done through a nucleophilic substitution reaction where the pyrrole nitrogen attacks a 2-chloroethyl dimethylamine.

Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit various biological activities, including:

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes involved in cancer progression, such as the annexin A2-S100A10 complex.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways relevant to disease states.

Scientific Research Applications

The following table summarizes potential applications based on current research findings:

Case Studies

- Cancer Inhibition : A study demonstrated that derivatives of similar pyrrole compounds effectively inhibited protein interactions crucial for cancer cell proliferation. This suggests that the target compound may hold promise as a therapeutic agent against specific cancers.

- Neurotransmitter Interaction : Research involving CRF receptor antagonists has highlighted the potential of similar compounds in managing stress-related disorders. The binding affinities and pharmacokinetic profiles indicate that the target compound could be developed further for clinical applications.

- Diabetes Research : Investigations into α-glucosidase inhibitors have shown that certain structural analogs can significantly reduce postprandial blood glucose levels, indicating a viable pathway for developing diabetes medications using this compound as a lead structure.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription of genes involved in disease processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- N1-Substituents: Hydroxyalkyl groups (e.g., 2-hydroxypropyl in 25, 29, 44) lower logP vs. dimethylaminoethyl in the target compound, reducing membrane permeability but improving aqueous solubility.

4-Aroyl Groups :

- Electron-withdrawing substituents (e.g., Cl in 44, CF₃ in 25) increase melting points and crystallinity but may complicate synthesis (e.g., 25’s 9% yield vs. 29’s 47%) .

- 3-Chloro-4-methoxybenzoyl (target) combines halogen bonding (Cl) and H-bonding (OCH₃), likely enhancing target affinity compared to 4-methylbenzoyl (25, 29) .

5-Aryl Groups :

- p-Tolyl (target) offers moderate hydrophobicity vs. 4-isopropylphenyl (44), which may improve bioavailability.

- Polar substituents (e.g., 4-OCH₃ in 381681-03-4) increase solubility but reduce blood-brain barrier penetration .

Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential pharmaceutical applications. Its complex structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C24H27ClN2O4

- Molecular Weight : 442.9352 g/mol

- CAS Number : 636991-97-4

- SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C

The biological activity of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : The compound has shown promising results in inhibiting phosphodiesterase enzymes, particularly PDE5. This inhibition can lead to vasorelaxation and reduced pulmonary arterial pressure, making it a candidate for treating pulmonary hypertension .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

- Neuroprotective Effects : The dimethylaminoethyl group may contribute to neuroprotective effects, potentially benefiting conditions like neurodegeneration and stroke .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against PDE5 with an IC50 value of approximately 0.56 nM. This high selectivity over other PDE isozymes indicates its potential as a therapeutic agent in cardiovascular diseases .

In Vivo Studies

In vivo experiments conducted on chronically hypoxic rats revealed that administration of the compound at a dosage of 30 µg/kg led to a reduction in mean pulmonary arterial pressure by about 29.9% . This effect highlights its potential application in treating pulmonary hypertension.

Case Study 1: PDE5 Inhibition

A study focused on various derivatives of the compound showed that those with specific substitutions at the 1-position exhibited enhanced PDE5 inhibitory activity. For instance, compounds with hydroxypiperidino groups were particularly effective, suggesting that structural modifications can significantly influence biological activity .

Case Study 2: Antitumor Activity

A series of experiments evaluated the antitumor effects of related compounds in different cancer cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, suggesting a mechanism involving mitochondrial pathways and caspase activation .

Data Table: Biological Activities Summary

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this pyrrolone derivative?

The compound is synthesized via base-assisted cyclization of pre-functionalized intermediates. Key steps include:

- Aldehyde condensation : Substituted benzaldehydes (e.g., 3-chloro-4-methoxybenzaldehyde) react with β-ketoamide precursors under acidic or basic conditions to form the pyrrolone core .

- Cyclization optimization : Reactions are often stirred at room temperature or under reflux (e.g., 10–24 hours) to achieve yields of 5–62%, depending on substituent steric effects .

- Purification : Recrystallization from methanol or ethanol is critical for isolating high-purity products, as seen in analogous compounds .

Advanced: How can substituent modifications on the benzoyl and aryl groups influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Benzoyl substituents : Electron-withdrawing groups (e.g., chloro at the 3-position) enhance stability and target binding, as observed in analogs with 3-chlorophenyl groups showing improved potency .

- Aryl group variations : Bulky substituents (e.g., 4-tert-butylphenyl) reduce yields (18–62%) due to steric hindrance but may improve lipophilicity and membrane permeability .

- Methodological considerations : Use computational docking to predict binding affinities before experimental validation, reducing synthetic effort for low-potency analogs .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of substituents, with hydroxy and carbonyl groups showing characteristic deshielded peaks (δ 10–12 ppm for OH, δ 170–180 ppm for C=O) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 386.1232 for a chloro-substituted analog) with <5 ppm error .

- Melting point analysis : Sharp melting ranges (e.g., 235–237°C) indicate purity; deviations >2°C suggest impurities requiring column chromatography .

Advanced: How can researchers resolve low yields in the cyclization step?

- Reaction conditions : Prolonged reflux (e.g., 10 hours) improves completion for sterically hindered substrates, as seen in dichlorophenyl analogs .

- Precipitation control : Adding crushed ice induces crystallization for poorly soluble intermediates, recovering 18% yield in cases where standard methods fail .

- Catalyst screening : Base catalysts (e.g., K2CO3) may accelerate cyclization kinetics compared to acid conditions, though this requires pH optimization .

Basic: What safety protocols are recommended for handling this compound?

- Thermal stability : Avoid ignition sources (P210) due to potential decomposition at high temperatures, as noted for structurally similar pyrrolones .

- Personal protective equipment (PPE) : Use gloves and fume hoods during synthesis, especially when handling dimethylaminoethyl groups, which may irritate mucous membranes .

- Waste disposal : Quench reaction mixtures with ice before neutralization to prevent exothermic side reactions .

Advanced: How do conflicting spectral data for analogous compounds inform characterization challenges?

- NMR discrepancies : For example, hydroxy proton shifts vary (±0.5 ppm) depending on solvent polarity (DMSO vs. CDCl3). Always report solvent conditions to enable cross-study comparisons .

- HRMS anomalies : Isotopic patterns for chloro-substituted analogs (e.g., [M+2]+ peaks) must be accounted for to avoid misassignment .

- Mitigation strategy : Use orthogonal techniques (e.g., IR for carbonyl validation) to resolve ambiguities .

Basic: What solvents and reagents are optimal for recrystallization?

- Solvent selection : Methanol and ethanol are preferred for pyrrolone derivatives, achieving 46–63% recovery for hydroxy-substituted analogs .

- Gradient cooling : Slow cooling (1°C/min) yields larger, purer crystals compared to rapid quenching .

- Impurity removal : Pre-wash with cold ethanol removes unreacted aldehydes or byproducts .

Advanced: What strategies enhance the compound's stability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.